Angolina

Descripción general

Descripción

"Angoline" appears to be a hypothetical or less commonly known compound, so the analysis will be based on the chemical and physical properties of compounds that share similar structural or functional groups, such as isoquinoline alkaloids and related compounds. These substances are known for their complex molecular structures and diverse biological activities, making them subjects of interest in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of complex organic molecules like "Angoline" often involves multiple steps, including catalytic reactions, enantioselective synthesis, and the formation of specific structural frameworks. For example, the asymmetric synthesis of chiral nonracemic isoquinoline alkaloids has seen significant advancements, utilizing strategies like the Pictet-Spengler reaction and metal-catalyzed reactions to construct the isoquinoline core and introduce stereochemical complexity (Chrzanowska et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "Angoline" can be elucidated through techniques such as X-ray diffraction and spectroscopy, revealing intricate details about the arrangement of atoms and bonds within the molecule. The study of the molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets. For example, the crystal structure characterization of complex molecules provides insights into their conformation and electronic properties, aiding in the design of new compounds with desired activities (Hassen et al., 2016).

Chemical Reactions and Properties

"Angoline" and compounds within its class would undergo a variety of chemical reactions, influenced by their functional groups and molecular framework. These reactions include nucleophilic substitutions, electrophilic additions, and complex formation with metals, which can be utilized for further modifications or to enhance the compound's biological activity. The understanding of these reactions is fundamental for the development of synthetic methodologies and the optimization of reaction conditions for the synthesis of target molecules (Zhang & Li, 2002).

Physical Properties Analysis

The physical properties of a compound like "Angoline" include its melting point, boiling point, solubility, and crystal structure. These properties are determined by the compound's molecular structure and have significant implications for its handling, formulation, and application in various contexts. For example, the solubility in different solvents affects its bioavailability and the choice of solvent for reactions or extractions.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for understanding how "Angoline" might interact with biological systems or how it can be modified chemically. Studies on similar compounds, such as isoquinoline derivatives, provide valuable insights into the reactivity patterns and functional group transformations that are possible for these molecules (Li et al., 2008).

Aplicaciones Científicas De Investigación

Inhibición de la Vía de Señalización IL-6/STAT3

Angolina ha sido identificada como un potente e inhibidor selectivo de la vía de señalización IL-6/STAT3 . Esta vía es un objetivo importante para la terapia contra el cáncer humano . This compound fue aislada de las raíces de Zanthoxylum nitidum (Roxb.) DC .

Desarrollo de Agentes Anticancerígenos

Debido a su capacidad para inhibir la vía de señalización STAT3, this compound tiene potencial en el desarrollo de agentes anticancerígenos . Inhibe la fosforilación de STAT3 y la expresión de su gen diana, lo que induce la inhibición del crecimiento de las células cancerosas humanas con STAT3 activada de forma constittiva .

Fraccionamiento Guiado por Bioensayos

This compound fue aislada a través de un proceso llamado fraccionamiento guiado por bioensayos del extracto de MeOH de Z. nitidum . Este proceso utilizó un ensayo de reportero de genes sensible a STAT3 .

Inhibición Selectiva

This compound es un inhibidor selectivo, lo que significa que se dirige específicamente a la vía de señalización STAT3 sin afectar significativamente otras vías . Esta selectividad la convierte en un candidato prometedor para aplicaciones terapéuticas donde se requiere una acción específica .

Descubrimiento de Fármacos de Productos Naturales

This compound es un producto natural aislado de Z. nitidum, una especie vegetal . Su descubrimiento destaca la importancia del descubrimiento de fármacos de productos naturales, un campo de investigación dedicado a encontrar nuevos agentes terapéuticos a partir de fuentes naturales .

Farmacología Molecular

El estudio de los efectos de this compound sobre la vía de señalización STAT3 contribuye al campo de la farmacología molecular . Comprender cómo this compound interactúa con sus dianas moleculares puede proporcionar información sobre los mecanismos de las enfermedades y guiar el diseño de nuevos fármacos .

Mecanismo De Acción

Target of Action

Angoline is a potent and selective inhibitor of the IL6/STAT3 signaling pathway . The IL6/STAT3 pathway plays a crucial role in cellular processes such as growth, survival, and differentiation . It is particularly important in the context of cancer, where it is often constitutively activated .

Mode of Action

Angoline interacts with its target, the STAT3 protein, by inhibiting its phosphorylation . This prevents STAT3 from activating its target genes, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Angoline is the IL6/STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, Angoline disrupts this pathway, leading to a decrease in the expression of STAT3 target genes . These genes are often involved in promoting cell proliferation, especially in cancer cells .

Result of Action

The primary result of Angoline’s action is the inhibition of cancer cell proliferation . By inhibiting the phosphorylation of STAT3 and the subsequent activation of its target genes, Angoline effectively halts the proliferation of cancer cells .

Propiedades

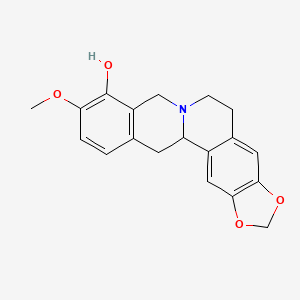

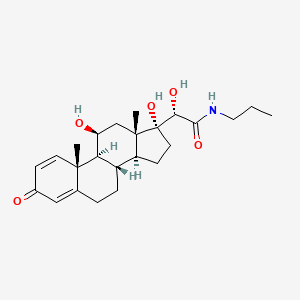

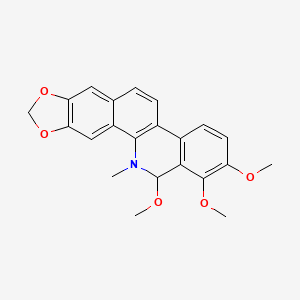

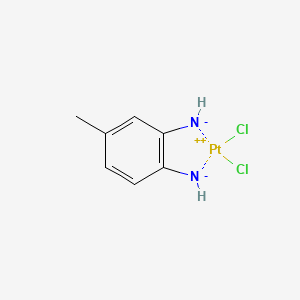

IUPAC Name |

1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943391 | |

| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21080-31-9 | |

| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

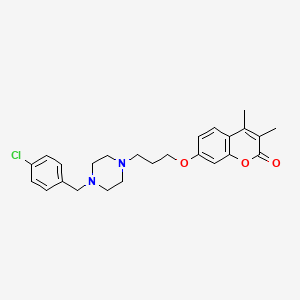

![5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1218810.png)